
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenylethyl group at position 2 on the anthracene-9,10-dione core. This compound is part of the dihydroxyanthraquinone family, which has been studied for its various applications in chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane . Another method includes the substitution of anthracene derivatives at the 9 and 10 positions, which can significantly alter the compound’s properties .
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase oxidation of anthracene in the presence of a vanadium pentoxide catalyst at high temperatures (around 389°C). Alternatively, a liquid-phase oxidation method can be employed, where anthracene is dissolved in trichlorobenzene and reacted with nitric acid at controlled temperatures (105-110°C) to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver(I) oxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential antitumor and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 1 and 8 play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can lead to the generation of reactive oxygen species (ROS), which are responsible for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron, Chrysazin)
Uniqueness
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is unique due to the presence of the phenylethyl group at position 2, which imparts distinct chemical and physical properties compared to other dihydroxyanthraquinones.
Propiedades
Número CAS |
62955-02-6 |
|---|---|
Fórmula molecular |
C23H18O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
Clave InChI |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



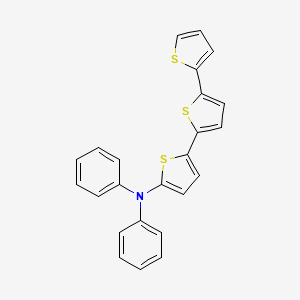
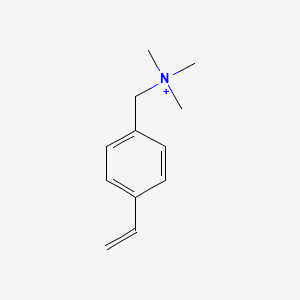
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
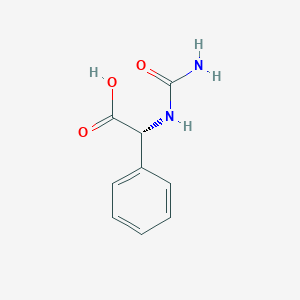

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
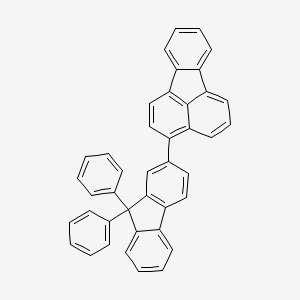

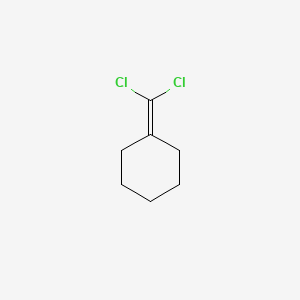

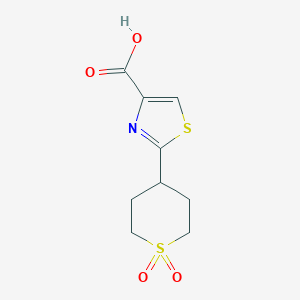
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
